molecular formula C10H18N4O2S2 B2831306 Dimethyl({[1-(1,3-thiazol-2-YL)piperidin-4-YL]sulfamoyl})amine CAS No. 1448122-36-8

Dimethyl({[1-(1,3-thiazol-2-YL)piperidin-4-YL]sulfamoyl})amine

Cat. No.: B2831306
CAS No.: 1448122-36-8
M. Wt: 290.4
InChI Key: HRIZWBCLKBWIHV-UHFFFAOYSA-N
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Description

Dimethyl({[1-(1,3-thiazol-2-YL)piperidin-4-YL]sulfamoyl})amine is a compound that features a piperidine ring and a thiazole ring. Piperidine derivatives are widely recognized for their significant role in the pharmaceutical industry due to their diverse biological activities

Mechanism of Action

The mechanism of action of piperidine derivatives can vary widely depending on their specific structure and the target they interact with. For example, some piperidine derivatives have been used as inhibitors for certain types of kinases .

Future Directions

Piperidine derivatives continue to be a focus of research in the field of drug discovery . They are being utilized in different ways as anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, anti-inflammatory, anti-Alzheimer, antipsychotic and/or anticoagulant agents . This suggests that there is potential for future research and development in this area.

Preparation Methods

The synthesis of Dimethyl({[1-(1,3-thiazol-2-YL)piperidin-4-YL]sulfamoyl})amine typically involves the formation of the piperidine ring followed by the introduction of the thiazole moiety. Common synthetic routes include:

Industrial production methods often involve optimizing these reactions for higher yields and purity, utilizing catalysts and controlled reaction conditions to ensure consistency and scalability .

Chemical Reactions Analysis

Dimethyl({[1-(1,3-thiazol-2-YL)piperidin-4-YL]sulfamoyl})amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.

    Reduction: Reduction reactions can target the sulfonamide group, potentially leading to the formation of amines.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions . Major products formed from these reactions depend on the specific conditions and reagents used.

Properties

IUPAC Name

2-[4-(dimethylsulfamoylamino)piperidin-1-yl]-1,3-thiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18N4O2S2/c1-13(2)18(15,16)12-9-3-6-14(7-4-9)10-11-5-8-17-10/h5,8-9,12H,3-4,6-7H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HRIZWBCLKBWIHV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)S(=O)(=O)NC1CCN(CC1)C2=NC=CS2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18N4O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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